Methyl 3-(4-ethylphenyl)-3-oxopropanoate
Description
Methyl 3-(4-ethylphenyl)-3-oxopropanoate (IUPAC name: methyl 4-ethylbenzoylacetate) is a β-keto ester characterized by a 4-ethylphenyl group attached to a β-keto propanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as triazolopyrimidines, which have demonstrated anti-tubercular activity . Its structure combines the reactivity of a ketone and an ester, enabling diverse applications in cyclization, alkylation, and condensation reactions.
Properties
IUPAC Name |
methyl 3-(4-ethylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAXGZLAEJZSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-ethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Claisen condensation of ethyl acetate with 4-ethylbenzaldehyde, followed by esterification with methanol. This method requires the use of a strong base such as sodium ethoxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to reflux, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-(4-ethylphenyl)-3-oxopropanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-(4-ethylphenyl)-3-hydroxypropanoate, using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(4-ethylphenyl)-3-oxopropanoic acid.
Reduction: 3-(4-ethylphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-ethylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-(4-ethylphenyl)-3-oxopropanoate depends on its specific application. In chemical reactions, the ester group is typically the reactive site, undergoing nucleophilic attack or reduction. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
β-Keto esters with aromatic substituents exhibit distinct physicochemical and reactivity profiles based on substituent type, position, and electronic effects. Below is a detailed comparison of Methyl 3-(4-ethylphenyl)-3-oxopropanoate with structurally related compounds.
Structural Analogs and Their Properties
Physicochemical Data
Biological Activity
Methyl 3-(4-ethylphenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
This compound is an ester derivative characterized by the presence of a ketone and an ethylphenyl moiety. The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity and yield.
Synthesis Route:
- Starting Materials: The synthesis often begins with 4-ethylphenol and a suitable acylating agent.
- Reaction Conditions: Standard conditions include refluxing in organic solvents like dichloromethane or ethanol, followed by purification through column chromatography.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects, leading to a reduction in cell viability. The IC50 values varied across different cancer types, with values around 20 μM for breast cancer cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis: Studies have shown that it can induce apoptosis in cancer cells, as evidenced by increased levels of activated caspases .
- Antioxidant Properties: The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Study on Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of pathogens. The results indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 25 |
Study on Anticancer Activity
Another significant study evaluated the anticancer effects of this compound on various human cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 20 |
| A549 (Lung) | 30 |
| HeLa (Cervical) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
